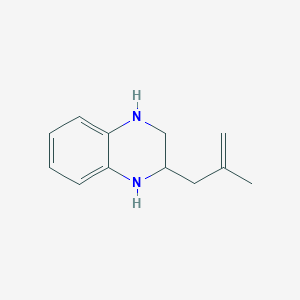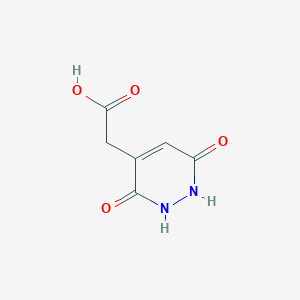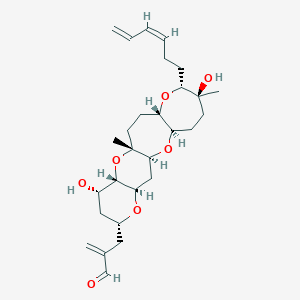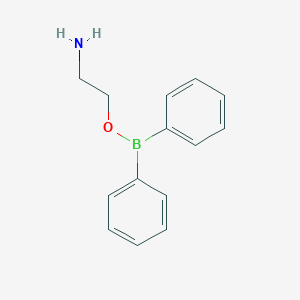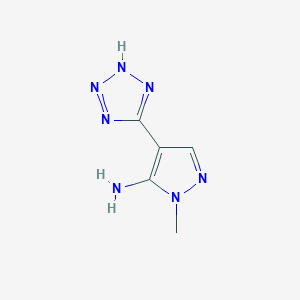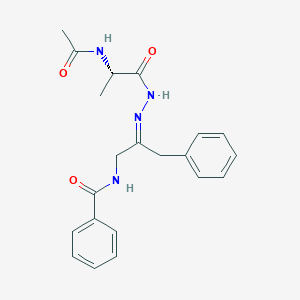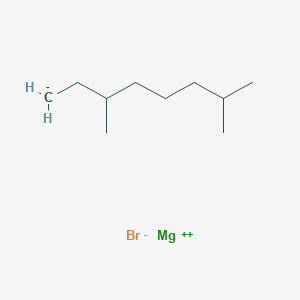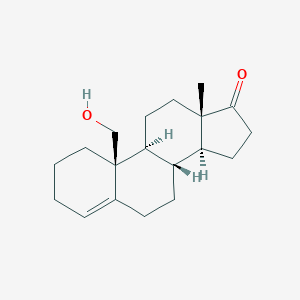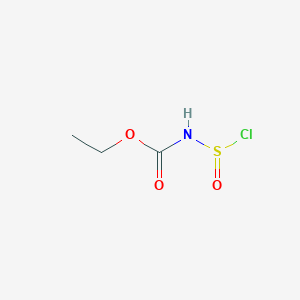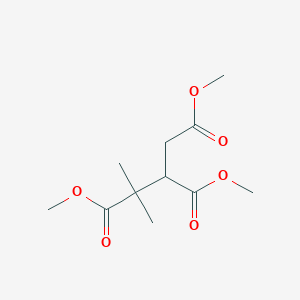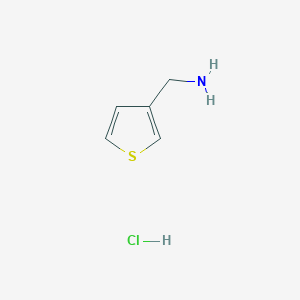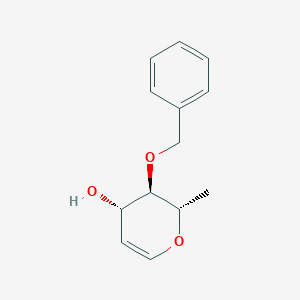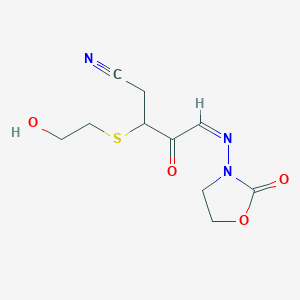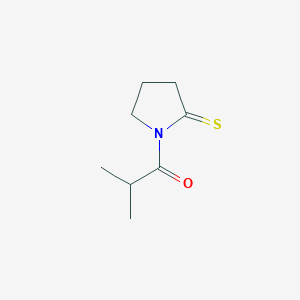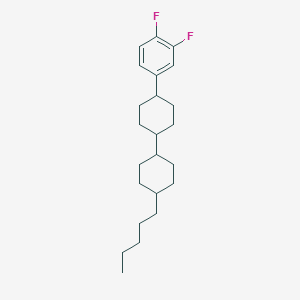
trans,trans-4-(3,4-Difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex cyclohexane derivatives involves multiple steps, including reactions that introduce fluorine atoms and create specific stereochemistries. For example, the stereoselective synthesis of trans-3-(2,2-Dichlorovinyl)-2,2-dimethyl-1-cyclopropanecarboxylic acid via a key intermediate demonstrates the intricacy of synthesizing compounds with specific configurations (Nakada et al., 1979).
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives, including the presence of difluorophenyl groups, significantly influences their physical and chemical properties. The X-ray analysis of certain cyclohexane derivatives helps determine the stereochemistry and molecular conformation, which are crucial for understanding their reactivity and interactions (Dmowski et al., 1996).
Chemical Reactions and Properties
Cyclohexane derivatives undergo various chemical reactions, such as epoxidation, which significantly alters their chemical properties. For instance, the epoxidation of cis-4-(p-chlorophenyl)-5-cyanocyclohexene yields products with different configurations, showcasing the compound's reactivity (Roll & Huitric, 1966).
Physical Properties Analysis
The introduction of difluorophenyl and other substituents affects the physical properties of cyclohexane derivatives, such as their phase behavior and transition temperatures. These properties are essential for applications in materials science, including liquid crystals (Takatsu et al., 1984).
Chemical Properties Analysis
The chemical properties of cyclohexane derivatives, such as reactivity towards different reagents and conditions, are dictated by their molecular structure. Studies on the oxidation of cyclohexene to produce important compounds like trans-1,2-cyclohexanediol under mild conditions illustrate the utility and versatility of cyclohexane derivatives in synthetic chemistry (Yu et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Organosoluble and Transparent Polyimides
The compound trans-1,2-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydride, a derivative related to the queried chemical structure, was utilized in the synthesis of a series of polyimides. These polyimides exhibited high glass transition temperatures, good mechanical properties, and excellent optical transparency in the visible region due to the incorporation of the cyclohexane moiety into the main chain. This highlights the potential of related compounds in the development of materials with specific thermal and optical properties (Zhao et al., 2015).
Synthesis of Diolefin Fluorous Liquid Crystal Compound
(E)-4-(trans-4-(2-(trans-4-vinylbicyclohexyl)vinyl)cyclohexyl)-3′,4′-difluorophenyl, a compound sharing structural similarities with the queried chemical, was synthesized and exhibited exceptional performance as a diolefin fluorous liquid crystal compound. The study demonstrated the potential of such structures in the development of advanced liquid crystal materials (Shuai, 2010).
Transparent Polyimides from Cyclohexane Dianhydrides
Research on transparent polyimides derived from trans- and cis-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides, closely related to the queried chemical, indicated that these materials possess high optical transparency, good mechanical properties, and excellent chemical solvent resistance. This is attributed to the denser polymer chain packing, especially in polyimides derived from the trans isomer, indicating the significance of molecular structure in determining the properties of polymeric materials (Chen et al., 2013).
Applications in Catalyst Activity and Selectivity
A series of C4-bridged diphosphines, including cis- and trans-1,2-bis(diphenylphosphinomethyl)cyclohexane, were studied for their catalytic activity and selectivity. These compounds, structurally related to the queried chemical, showed remarkable differences in catalyst activity and selectivity, highlighting the potential of such compounds in catalysis and organic synthesis (Knight et al., 2000).
Photopolymerization of Columnar Stacks
The compound N-(5-sorbyl-pentyl)-N',N"-di(n-octyl)benzene-1,3,5-tricarboxamide, structurally akin to the queried chemical, was assembled into a columnar stack and polymerized using a photoinitiated process. The resulting polymeric material displayed nanometer-sized fibrous morphologies, indicating the potential of such structures in the creation of nano-scale materials and devices (Masuda et al., 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315-H319 , indicating that it causes skin irritation and serious eye irritation. The precautionary statements include P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
1,2-difluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34F2/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-22(24)23(25)16-21/h14-20H,2-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVUSMRUBCJGAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342417 |
Source


|
| Record name | 3~3~,3~4~-Difluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans,trans-4-(3,4-Difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) | |
CAS RN |
118164-51-5 |
Source


|
| Record name | 3~3~,3~4~-Difluoro-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

